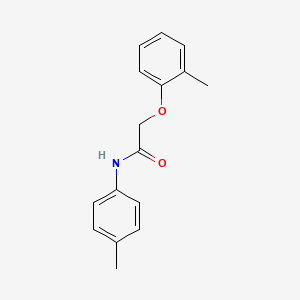

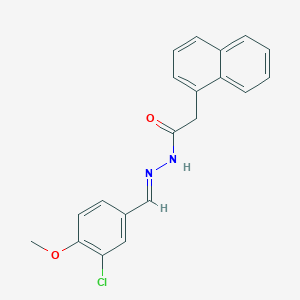

![molecular formula C13H12ClN3O2 B5577251 N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5577251.png)

N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related acetamide derivatives often involves complex chemical reactions, including the use of magnesium enolates of tertiary acetamides or reactions starting from chiral amino acids to introduce specific substituents. For example, (Z)-2-[1-Aryl-7-methyl-2-oxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ylidene]acetamides were prepared using a two-step sequence involving addition reactions and subsequent reactions with aryl isocyanates (Kobayashi et al., 2007).

Molecular Structure Analysis

The molecular structure of acetamide compounds can be characterized by X-ray diffraction and NMR spectroscopy. The conformation of the N—H bond and its orientation relative to other substituents in the molecule, such as methyl or chloro groups, plays a significant role in the stability and properties of the compound. For instance, in 2-chloro-N-(2,4-dimethylphenyl)acetamide, the N—H bond is syn to the ortho methyl group, which influences the molecule's geometric parameters and intermolecular interactions (Gowda et al., 2007).

Chemical Reactions and Properties

Acetamide derivatives can undergo various chemical reactions, influencing their chemical properties. For instance, the reaction with phosgene leads to the formation of novel pyrido[1,2-a]pyrimidin-4-ones, showcasing the compound's reactivity and potential for generating diverse chemical structures (Yale & Spitzmiller, 1977).

Aplicaciones Científicas De Investigación

Antibacterial Activity

The synthesis and evaluation of compounds related to N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide have demonstrated moderate to good antibacterial activity against both gram-positive and gram-negative bacteria. For instance, Desai et al. (2008) synthesized a series of derivatives evaluated for their antibacterial efficacy, highlighting the compound's potential as a basis for developing new antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008).

Photovoltaic Efficiency and Optical Activity

Another fascinating application is in the realm of renewable energy. Mary et al. (2020) conducted studies on derivatives of the compound, revealing their suitability as photosensitizers in dye-sensitized solar cells (DSSCs). This research underscores the compound's light-harvesting efficiency and its potential in photovoltaic applications, offering a pathway to developing more efficient solar energy technologies (Mary et al., 2020).

Antitumor Activity

In the field of medicinal chemistry, compounds derived from N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide have been synthesized and evaluated for their antitumor activities. El-Morsy et al. (2017) reported on derivatives exhibiting mild to moderate activity against human breast adenocarcinoma cell lines, highlighting the compound's potential as a scaffold for developing new cancer therapies (El-Morsy, El-Sayed, & Abulkhair, 2017).

Antiviral and Neuroprotective Effects

Moreover, the compound has been explored for its antiviral and neuroprotective effects. Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative, demonstrating significant antiviral and antiapoptotic effects in vitro. This indicates the compound's utility in treating viral infections and its potential neuroprotective properties, offering a promising avenue for therapeutic development against neurovirulent diseases (Ghosh et al., 2008).

Propiedades

IUPAC Name |

N-(3-chlorophenyl)-2-(4-methylpyrimidin-2-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O2/c1-9-5-6-15-13(16-9)19-8-12(18)17-11-4-2-3-10(14)7-11/h2-7H,8H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRGLWLPHMMCKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OCC(=O)NC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl}-2-furamide](/img/structure/B5577176.png)

![N-{(3R*,4R*)-1-[(8-fluoroquinolin-2-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5577180.png)

![N-(5-methyl-2-pyridinyl)-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5577199.png)

![4-[(benzylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5577200.png)

![1-(2-amino-2-oxoethyl)-N-methyl-N-[3-(methylthio)benzyl]-4-piperidinecarboxamide](/img/structure/B5577236.png)

![N-(2-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5577247.png)

![(3S)-N,N-dimethyl-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]azepan-3-amine](/img/structure/B5577256.png)

![6-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5577263.png)